molecular formula C13H18O B6256003 1-methyl-4-phenylcyclohexan-1-ol, Mixture of diastereomers CAS No. 94734-13-1

1-methyl-4-phenylcyclohexan-1-ol, Mixture of diastereomers

Cat. No.: B6256003
CAS No.: 94734-13-1
M. Wt: 190.28 g/mol
InChI Key: TUIFOAUPMVTQPS-UHFFFAOYSA-N
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Description

1-Methyl-4-phenylcyclohexan-1-ol is a compound consisting of a cyclohexanol ring with a methyl group at the first carbon and a phenyl group at the fourth carbon. The mixture of diastereomers refers to the presence of multiple stereoisomers that are not mirror images of each other.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through a Friedel-Crafts alkylation reaction, where benzene reacts with 1-methylcyclohexanone in the presence of an acid catalyst like aluminum chloride.

  • Reduction Methods: The ketone group in 1-methyl-4-phenylcyclohexan-1-one can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production often involves optimizing the Friedel-Crafts alkylation reaction for higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to ensure consistency and efficiency.

Types of Reactions:

  • Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromic acid or pyridinium chlorochromate.

  • Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions:

  • Oxidation: Chromic acid, pyridinium chlorochromate, and oxygen in the presence of a catalyst.

  • Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a metal catalyst.

  • Substitution: Lewis acids like aluminum chloride, and various electrophiles.

Major Products Formed:

  • Oxidation: 1-Methyl-4-phenylcyclohexanone.

  • Reduction: 1-Methyl-4-phenylcyclohexan-1-ol.

  • Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Studied for its pharmacological properties, such as anti-inflammatory and analgesic effects.

  • Industry: Employed in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context, but it generally involves binding to the active site of the target molecule, leading to modulation of its activity.

Comparison with Similar Compounds

  • 1-Methyl-4-phenylcyclohexanone: Similar structure but lacks the hydroxyl group, leading to different reactivity and properties.

  • 4-Phenylcyclohexanol: Lacks the methyl group, resulting in different chemical behavior.

  • 1-Methylcyclohexanol: Lacks the phenyl group, leading to different biological and chemical properties.

These compounds share structural similarities but exhibit unique characteristics due to the presence or absence of specific functional groups.

Properties

CAS No.

94734-13-1

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-methyl-4-phenylcyclohexan-1-ol

InChI

InChI=1S/C13H18O/c1-13(14)9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3

InChI Key

TUIFOAUPMVTQPS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C2=CC=CC=C2)O

Purity

95

Origin of Product

United States

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